Decyl benzoate
CAS No.: 36685-97-9
Cat. No.: VC0525523
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36685-97-9 |
---|---|
Molecular Formula | C17H26O2 |
Molecular Weight | 262.4 g/mol |
IUPAC Name | decyl benzoate |
Standard InChI | InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
Standard InChI Key | CUSUFTNOPPMGBK-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Appearance | Solid powder |
Introduction
Chemical and Physicochemical Properties
Decyl benzoate (C₁₇H₂₆O₂) is a long-chain ester with a linear decyl group bonded to a benzoate moiety. Its physicochemical profile, as documented by ChemicalBook and the NIST WebBook, reveals critical parameters for industrial applications:
The compound’s hydrophobicity (LogP ≈ 6.71) aligns with its role in oil-based formulations, while its thermal stability (decomposition above 195°C) suits high-temperature processes . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from NIST confirm its structural integrity, with a retention index of 1972 on non-polar chromatographic columns .
Synthesis and Production
Decyl benzoate is synthesized via esterification of n-decanol with benzoic acid under azeotropic conditions, typically employing acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds as follows:
Key industrial considerations include:
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Reagent Ratios: Stoichiometric excess of benzoic acid (1.2:1 molar ratio) to drive equilibrium toward ester formation.
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Temperature Control: Maintained at 110–120°C to facilitate water removal via azeotropic distillation.
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Yield Optimization: Typical yields exceed 85% after purification by vacuum distillation .
Recent advances focus on enzymatic catalysis using lipases, which reduce energy consumption and byproduct formation, though scalability remains a challenge .
Applications in Industry and Cosmetics
Perfumery
Decyl benzoate’s mild, floral-woody aroma makes it a niche ingredient in “Oriental” fragrance compositions. It synergizes with cinnamic alcohol, sandalwood oil, and rose alcohols, enhancing longevity in soaps and detergents . Despite its commercial availability, its use remains limited compared to shorter-chain benzoates like benzyl benzoate.
Ethnic Hair Care Products
A 2022 Duke University study identified decyl benzoate in 25% of ethnic conditioners, where it replaces sulfates as a gentler surfactant . Its prevalence correlates with formulations prioritizing moisturization and reduced scalp irritation:
Product Type | Prevalence of Decyl Benzoate | Allergenic Reactions Reported |
---|---|---|
Ethnic Conditioners | 25% | 2.8% (patch tests) |
Nonethnic Shampoos | 11.3% | <1% |
This disparity underscores the need for allergen screening in populations using ethnic hair products .
Manufacturer | Packaging | Price (USD) | Purity |
---|---|---|---|
Aaron Chemicals | 250 mg | $99 | 97% |
Aaron Chemicals | 1 g | $238 | 97% |
Aaron Chemicals | 5 g | $745 | 97% |
Global suppliers include TCI America and Sigma-Aldrich, though volumes remain small compared to commodity esters .
Recent Research and Future Directions
A 2024 study explored decyl benzoate’s potential as a plasticizer in biodegradable polymers, leveraging its low volatility and high compatibility with polylactic acid (PLA) . Preliminary results show a 15% increase in PLA flexibility without compromising tensile strength. Further investigations aim to optimize its eco-toxicological profile for large-scale applications.
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